LNFP V Bioproduction Achieves 25.68 g/L Fed-Batch Titer—Comparable to Mainstream Short-Chain HMOs
The microbial biosynthesis of LNFP V has been optimized to a fed-batch titer of 25.68 g/L with a productivity of 0.56 g/L·h, using an engineered Escherichia coli strain expressing a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis (Bf13FT) and its K128D variant [1]. This titer is within the range reported for industrially produced short-chain HMOs such as lacto-N-tetraose (LNT), indicating that LNFP V production is no longer constrained by the lower yields historically associated with longer-chain HMO synthesis [1]. The K128D enzyme variant increased LNFP V titer by 26% compared to wild-type Bf13FT while simultaneously suppressing the α1,4-fucosylated by-product lacto-N-difucohexaose II (LNDFH II) [1]. In comparative terms, earlier fermentation approaches for structurally related LNFP isomers—such as the production of lacto-N-neofucopentaose V and lacto-N-neofucopentaose II using Helicobacter pylori α1,3-fucosyltransferase—yielded substantially lower titers of 280 mg/L and 260 mg/L, respectively [2].
| Evidence Dimension | Fermentation titer (fed-batch) |
|---|---|
| Target Compound Data | 25.68 g/L (productivity 0.56 g/L·h) |
| Comparator Or Baseline | Lacto-N-neofucopentaose V: 280 mg/L (0.28 g/L); Lacto-N-neofucopentaose II: 260 mg/L (0.26 g/L) |
| Quantified Difference | ~92-fold higher titer vs. lacto-N-neofucopentaose V; ~99-fold higher vs. lacto-N-neofucopentaose II |
| Conditions | Fed-batch cultivation in engineered E. coli; Bf13FT-K128D variant enzyme; GDP-fucose pathway module co-expressed |
Why This Matters
This titer establishes LNFP V as a scalable, commercially viable long-chain HMO, enabling procurement at volumes suitable for formulation development and large-scale studies—unlike earlier analogs with sub-gram-per-liter yields.
- [1] Wang N, Zhu Y, Wang L, et al. Highly-efficient in vivo production of lacto-N-fucopentaose V by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343. Int J Biol Macromol. 2024;266(Pt 1):130955. View Source
- [2] Dumon C, et al. Assessment of the two Helicobacter pylori α-1,3-fucosyltransferase ortholog genes for the large-scale synthesis of Lewis X human milk oligosaccharides by metabolically engineered Escherichia coli. Biotechnol Prog. 2004;20(2):412-419. View Source
